molecular formula C12H19NO4 B13633937 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid

2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid

Cat. No.: B13633937
M. Wt: 241.28 g/mol
InChI Key: YPKKYJLEFNICPL-UHFFFAOYSA-N
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Description

This compound is a bicyclic proline analog featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 3-position of the 2-azabicyclo[2.1.1]hexane scaffold. These compounds are primarily used as conformationally constrained building blocks in peptide synthesis and drug discovery, leveraging their rigid bicyclic framework to modulate secondary structure and prevent aggregation .

Key properties of the base structure (without the 3-methyl group):

  • CAS: 127926-24-3 (Boc-2,4-methanoproline)
  • Molecular formula: C₁₁H₁₇NO₄
  • Molecular weight: 227.26 g/mol
  • Purity: ≥97% (commercially available from suppliers like Combi-Blocks) .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-7-8-5-12(6-8,9(14)15)13(7)10(16)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,14,15)

InChI Key

YPKKYJLEFNICPL-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C2)(N1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves:

  • Construction of the azabicyclo[2.1.1]hexane core, often via cyclization reactions.
  • Introduction of the Boc protecting group on the nitrogen atom.
  • Functional group transformations to install the carboxylic acid at the 1-position.
  • Methyl substitution at the 3-position.

Key Synthetic Routes

Iodine-Promoted Cyclization and Oxidation Approach

According to recent work published in the Journal of Organic and Pharmaceutical Chemistry (2024), a multigram synthesis of related 2-azabicyclo[2.1.1]hexane derivatives was achieved via an iodine-promoted cyclization of methylenecyclobutane intermediates. The process involves:

  • Cyclization of methylenecyclobutane to form a tricyclic carbamate intermediate.
  • Hydrolytic cleavage of the carbamate moiety.
  • Subsequent oxidation of the hydroxymethyl fragment to yield the carboxylic acid derivative.
  • Boc protection is introduced by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

This method provides good control over stereochemistry and allows for the preparation of N-Boc-protected amino acids with yields around 70% in methylation steps and efficient isolation of pure amino acid products after acidification and extraction.

Photochemical and Electrophilic Addition Route

A seminal synthesis reported in The Journal of Organic Chemistry (2001) describes an efficient approach starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride , prepared via photochemical methods. The key steps include:

  • Stereoselective electrophilic addition of phenylselenyl bromide to a cyclobutene dicarbamate intermediate.
  • Ring closure promoted by sodium hydride to form the 2-azabicyclo[2.1.1]hexane framework.
  • Reductive removal of the phenylselenyl group and deprotection steps to yield amino derivatives.
  • Further functionalization to hydroxy and carboxylic acid derivatives via displacement and oxidation reactions.

This method is notable for its stereoselectivity and overall good yields, providing access to various substituted azabicyclohexane derivatives including the target carboxylic acid.

Asymmetric Synthesis via DMAP Catalytic Cyclization and Simmons-Smith Reaction

Research published in the Chinese Journal of Organic Chemistry (2014) details an asymmetric synthetic route for related 2-azabicyclohexane carboxylic acids, which can be adapted for the 3-methyl derivative. The key steps are:

  • Amino protection followed by 4-dimethylaminopyridine (DMAP) catalyzed cyclization.
  • Reduction and dehydration to form an alkene intermediate.
  • Asymmetric Simmons-Smith cyclopropanation to introduce the bicyclic structure with control over stereochemistry.
  • Hydrolysis to yield the carboxylic acid.

Yields reported include 82% for the DMAP-catalyzed step and an overall yield of about 30% for the full sequence, with diastereomeric excess (de) of 72%. The cis/trans ratio of isomers can be tuned by reaction time during the Simmons-Smith step.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Yield (%) Stereoselectivity Notes Reference
Iodine-promoted cyclization and oxidation Cyclization of methylenecyclobutane, hydrolysis, oxidation, Boc protection ~70 (methylation step) Good stereocontrol Multigram scale, efficient Boc protection
Photochemical + electrophilic addition Photochemical anhydride prep, phenylselenyl bromide addition, ring closure, reduction, oxidation Moderate to good High stereoselectivity Uses photochemical step, versatile
DMAP catalytic cyclization + Simmons-Smith Amino protection, DMAP cyclization, reduction, asymmetric Simmons-Smith, hydrolysis 30 (overall) de = 72%, cis/trans tunable Asymmetric synthesis, moderate overall yield

Comprehensive Research Findings and Notes

  • The Boc protecting group is typically introduced using di-tert-butyl dicarbonate under basic conditions, often after ring formation and before final functional group transformations.
  • The azabicyclo[2.1.1]hexane ring system is constructed by cyclization strategies that leverage strained ring closures, often involving electrophilic additions or cyclopropanation reactions.
  • Oxidation steps, such as Jones oxidation, are employed to convert hydroxymethyl intermediates to carboxylic acids, crucial for obtaining the final target compound.
  • The stereochemical outcome is critical, with methods allowing for control over cis/trans isomers and enantiomeric excess, which is important for biological activity and further synthetic utility.
  • Multigram scale synthesis has been demonstrated, indicating the practical applicability of these methods for research and potential industrial use.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions, enabling functional group transformations:

  • Alcohol to Carboxylic Acid : Oxidation of hydroxyl intermediates (e.g., 22 ) with tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine-N-oxide (NMO) yields carboxylic acid derivatives (21a ) in moderate yields (33%) .

  • Allyl to Epoxide : Reaction with m-chloroperbenzoic acid (mCPBA) converts allyl-substituted derivatives to epoxides, which are precursors for further functionalization .

Substrate Oxidizing Agent Product Yield Source
Hydroxyl intermediateTPAP/NMOCarboxylic acid33%
Allyl derivativemCPBAEpoxide46%

Esterification

The carboxylic acid group reacts with alcohols under acidic or coupling conditions:

  • Methanol Esterification : Treatment with methanol and HCl gas produces methyl esters (8k ) .

  • Benzyl Ester Formation : Reaction with benzyl bromide and potassium carbonate yields benzyl esters (8j ) .

Reagent Conditions Product Yield Source
Methanol/HClRT, 12 hrMethyl ester83%
Benzyl bromide/K₂CO₃DMF, 60°CBenzyl ester46%

Amide Bond Formation

The carboxylic acid participates in peptide coupling reactions:

  • EDCI·HCl Coupling : Reaction with benzylamine in the presence of 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI·HCl) forms amides .

  • TMSCHN₂ Activation : Conversion to activated esters using trimethylsilyldiazomethane (TMSCHN₂) enables efficient amide synthesis .

Coupling Agent Nucleophile Product Yield Source
EDCI·HClBenzylamineAmide78%
TMSCHN₂AminesActivated ester89%

Deprotection Strategies

The BOC group is selectively removed under acidic conditions:

  • TFA Deprotection : Treatment with trifluoroacetic acid (TFA) cleaves the BOC group, yielding the free amine .

  • Hydrogenolysis : Palladium-catalyzed hydrogenation removes benzyl protecting groups without affecting the bicyclic core .

Deprotection Method Conditions Product Yield Source
TFADCM, RT, 1 hrFree amine95%
H₂/Pd-CMeOH, RTDeprotected amine90%

Electrophilic Additions

The bicyclic framework reacts with electrophiles in stereoselective processes:

  • Phenylselenyl Bromide Addition : Electrophilic addition to cyclobutene dicarbamates (16 ) forms intermediates (17a ) that cyclize to 2-azabicyclo[2.1.1]hexanes under basic conditions .

  • Carbon Dioxide Insertion : Reaction with CO₂ generates carboxylic acid derivatives (8l ) .

Electrophile Conditions Product Yield Source
PhSeBrNaH, THFCyclized product62%
CO₂-78°CCarboxylic acid83%

Comparative Reactivity

The methyl substituent at C3 influences reaction pathways compared to non-methylated analogs:

Reaction Methylated Derivative Non-Methylated Analog Source
Oxidation StabilityStabilizes carbocation intermediatesProne to ring cleavage
Esterification RateFaster due to steric effectsSlower

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a molecule with a unique bicyclic structure, featuring an azabicyclo[2.1.1]hexane framework. The presence of a tert-butoxycarbonyl group serves as a protecting group for the amine functionality, making it valuable in synthetic organic chemistry.

Applications in Organic Synthesis

  • Protecting Group: The compound is used as a protecting group for amines in multi-step synthesis processes, allowing chemists to selectively manipulate other functional groups without affecting the amine.
  • Precursor for Complex Molecules: It serves as a precursor in the synthesis of more complex molecules, including peptides and other biologically active compounds.

Potential Applications in Medicinal Chemistry

  • Antimicrobial and Antitumor Activities: Compounds with azabicyclo structures have shown interesting biological properties, including antimicrobial and antitumor activities.
  • Prodrug: The tert-butoxycarbonyl group suggests it may function as a prodrug, enhancing bioavailability or stability before conversion to an active form in biological systems.
  • Pharmacological Studies: It may be evaluated for interactions with biological targets to assess potential therapeutic effects.

Structural Analogues
Several compounds share structural similarities with 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid:

Compound NameUnique Features
N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexaneSilyl protection enhances stability
2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acidLacks methyl substitution

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its ability to act as a conformationally constrained precursor. This compound can influence the folding and stability of peptides and proteins by introducing specific structural elements that mimic natural amino acids. The molecular targets and pathways involved in its action are primarily related to its interactions with enzymes and other biomolecules during the synthesis of β-amino acids .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position and type of substituents significantly influence physicochemical properties and applications.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
2-[(tert-Butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 3-methyl C₁₂H₁₉NO₄ 241.3 Not explicitly listed (see Note*) Enhanced hydrophobicity; scaffold rigidity
2-[(tert-Butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 4-methyl C₁₂H₁₉NO₄ 241.3 2021659-61-8 Versatile scaffold for lab use; 95% purity
2-[(tert-Butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 4-fluoro C₁₁H₁₆FNO₄ 245.25 1824278-88-7 Fluorine-induced electronic effects; research use
Boc-2,4-methanoproline (unsubstituted) None C₁₁H₁₇NO₄ 227.26 127926-24-3 Pseudoproline for peptide conformational control

Note*: The 3-methyl variant is inferred from structural analogs. Direct references to its synthesis or CAS are absent in the evidence.

Bicyclo Ring System Variations

The bicyclo ring system dictates conformational rigidity and compatibility with biological targets.

Compound Name Bicyclo System Ring Size Molecular Formula CAS Number Key Features
2-[(tert-Butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid [2.1.1] Hexane C₁₂H₁₉NO₄ - High rigidity; mimics proline in peptides
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid [3.1.0] Hexane C₁₁H₁₅NO₄ 1251004-54-2 Smaller ring strain; altered dihedral angles
cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1] Heptane C₁₂H₁₈FNO₄ 1980033-65-5 Expanded ring size; fluorine enhances metabolic stability

Protecting Group Variations

Protecting groups modulate solubility and reactivity during synthesis.

Compound Name Protecting Group Molecular Weight (g/mol) CAS Number Notes
Boc-2,4-methanoproline Boc 227.26 127926-24-3 Standard for peptide synthesis; easy deprotection
Fmoc-2,4-methanoproline Fmoc 349.39 1936396-62-1 UV-sensitive; used in solid-phase peptide synthesis

Table 1: Substituent Impact on Molecular Properties

Substituent Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C)
None 227.26 1.2 Not reported
3-methyl 241.3 1.8 Not reported
4-fluoro 245.25 1.5 Not reported

Source : Calculated using evidence-derived molecular formulas and expert estimation .

Table 2: Commercial Availability and Purity

Compound Supplier Purity Price (50 mg)
2-[(tert-Butoxy)carbonyl]-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CymitQuimica 95% €2,057
Boc-2,4-methanoproline Combi-Blocks 97% Not reported
4-fluoro derivative Enamine Ltd Not specified Not reported

Biological Activity

2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS Number: 2770544-81-3) is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to proline and its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

The molecular formula of the compound is C12H19NO4C_{12}H_{19}NO_4, with a molecular weight of 241.28 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC12H19NO4C_{12}H_{19}NO_4
Molecular Weight241.28 g/mol
CAS Number2770544-81-3
SMILESCC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)O

Research indicates that compounds like 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural resemblance to proline suggests potential involvement in protein synthesis and enzyme inhibition.

Antimicrobial Activity

Studies have shown that similar azabicyclic compounds possess antimicrobial properties. For instance, derivatives of azabicyclo compounds have been evaluated against bacterial strains, demonstrating significant inhibitory effects on growth, which could be extrapolated to the target compound.

Neuropharmacological Effects

The compound's bicyclic structure may confer neuropharmacological properties, potentially acting as an antagonist or modulator of neurotransmitter systems. Preliminary studies suggest that it may influence pathways related to dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Case Studies

  • Synthesis and Evaluation : A study conducted by researchers synthesized various azabicyclo derivatives, including 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, and evaluated their biological activity in vitro. Results indicated promising activity against specific cancer cell lines, suggesting potential applications in oncology .
  • Comparative Analysis : In a comparative study of bicyclic compounds, the target compound was analyzed alongside other proline analogs for its ability to inhibit specific enzymes linked to cancer metastasis. The findings revealed that the compound exhibited moderate inhibitory effects, warranting further investigation into its therapeutic potential .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of azabicyclo compounds. Modifications such as varying the tert-butoxy group or introducing additional functional groups can significantly alter pharmacokinetic properties and bioactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid?

  • Methodology : The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate in a biphasic system (e.g., THF/water) under mild basic conditions (e.g., Na₂CO₃). For bicyclic systems, ensure steric hindrance is minimized during acylation by optimizing reaction time and temperature. Purification often involves chromatography (e.g., silica gel with EtOAc/heptane gradients) .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-reaction. Verify Boc protection efficiency using ¹H NMR (e.g., tert-butyl proton signals at δ ~1.4 ppm) .

Q. How should researchers safely handle and store this compound?

  • Handling : Use PPE (nitrile gloves, lab coat, face shield) to avoid skin/eye contact. Avoid dust formation; work in a fume hood with HEPA filtration. In case of exposure, rinse skin with water for ≥15 minutes and seek medical attention .
  • Storage : Store at 2–8°C in a dry, airtight container. Label containers with hazard warnings (e.g., "Possible carcinogen" per IARC/ACGIH classifications) and ensure compatibility with common lab materials (e.g., glass, PTFE) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Primary Methods :

  • ¹³C NMR : Confirm bicyclic structure via bridgehead carbons (δ ~50–70 ppm) and Boc carbonyl (δ ~155 ppm).
  • IR Spectroscopy : Identify Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (broad ~2500–3300 cm⁻¹) .
    • Advanced Techniques : High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₃H₂₁NO₄; exact mass 255.31) and rule out impurities .

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